Acetylation of 4-Amino Group Abolishes Anticonvulsant Activity Relative to the Amino Analog
In a direct head-to-head SAR study, the 4-amino parent compound (4-amino-N-(1-phenylethyl)benzamide) exhibited quantifiable anticonvulsant activity in a mouse maximal electroshock (MES) seizure model [1]. In contrast, its acetylated derivative, 4-acetamido-N-(1-phenylethyl)benzamide, was reported to have 'almost total loss of anticonvulsant activity' following acylation of the amino group [1]. This stark functional difference underscores the critical role of the 4-amino group as a hydrogen bond donor and its replacement by an acetamido group as a major determinant of biological inactivity in this assay.
| Evidence Dimension | Anticonvulsant Activity (Maximal Electroshock Seizure Model) |
|---|---|
| Target Compound Data | Inactive (qualitative, 'almost total loss of activity') |
| Comparator Or Baseline | 4-amino-N-(1-phenylethyl)benzamide: Active (specific ED50 not reported in abstract, but confirmed as active lead) |
| Quantified Difference | From active (lead compound) to inactive (acetylated derivative) |
| Conditions | In vivo mouse maximal electroshock (MES) seizure model; 1987 SAR study |
Why This Matters
This evidence firmly establishes 4-acetamido-N-(1-phenylethyl)benzamide as an inactive or significantly attenuated analog in the anticonvulsant context, making it a valuable negative control for screening assays and SAR validation.
- [1] Clark CR, Lin CM, Sansom RT. Synthesis and anticonvulsant activity of analogues of 4-amino-N-(1-phenylethyl)benzamide. J Med Chem. 1987 Jul;30(7):1214-8. doi: 10.1021/jm00390a016. PMID: 3599027. View Source
